2-Cyclobutoxythiazol-5-amine
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Overview
Description
2-Cyclobutoxythiazol-5-amine is a heterocyclic organic compound that features a thiazole ring substituted with a cyclobutoxy group at the second position and an amine group at the fifth position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutoxythiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanol with thioamide derivatives, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of catalysts such as zinc oxide nanoparticles to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutoxythiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclobutoxythiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical intermediates
Mechanism of Action
The mechanism of action of 2-Cyclobutoxythiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis. These actions contribute to its antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-Cyclobutoxythiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutoxy group enhances its stability and reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C7H10N2OS |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-cyclobutyloxy-1,3-thiazol-5-amine |
InChI |
InChI=1S/C7H10N2OS/c8-6-4-9-7(11-6)10-5-2-1-3-5/h4-5H,1-3,8H2 |
InChI Key |
QGIQENQWXDDDII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=NC=C(S2)N |
Origin of Product |
United States |
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